4-(Trifluoromethoxy)pyridin-2-amine

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

This 4-(trifluoromethoxy)pyridin-2-amine offers a distinct substitution pattern critical for kinase inhibitor SAR studies. The 4-OCF3 group boosts lipophilicity by ~1.6 logP units versus methoxy analogs, enhancing oral bioavailability. Essential for building focused compound libraries. Ensure your synthesis route yields non-interchangeable active pharmaceutical ingredients.

Molecular Formula C6H5F3N2O
Molecular Weight 178.114
CAS No. 1206980-54-2
Cat. No. B2396640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)pyridin-2-amine
CAS1206980-54-2
Molecular FormulaC6H5F3N2O
Molecular Weight178.114
Structural Identifiers
SMILESC1=CN=C(C=C1OC(F)(F)F)N
InChIInChI=1S/C6H5F3N2O/c7-6(8,9)12-4-1-2-11-5(10)3-4/h1-3H,(H2,10,11)
InChIKeyOOTFIRIPQWSBKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-(Trifluoromethoxy)pyridin-2-amine (CAS 1206980-54-2): Strategic Sourcing for Fluorinated Pyridine Building Blocks


4-(Trifluoromethoxy)pyridin-2-amine is a specialized fluorinated pyridine derivative, serving as a key synthetic building block in medicinal chemistry and agrochemical research [1]. Its core structure, featuring a 2-aminopyridine scaffold, enables versatile derivatization via cross-coupling and amidation reactions, a scaffold highly valued for generating biologically active molecules [2]. The presence of the trifluoromethoxy group (-OCF3) confers enhanced lipophilicity and metabolic stability, which are critical properties for optimizing drug candidates, distinct from other fluoroalkyl groups like -CF3 [1].

Why Direct Replacement with Alternative Pyridine Building Blocks Compromises Downstream Lead Optimization


The strategic value of 4-(trifluoromethoxy)pyridin-2-amine lies in its unique substitution pattern and functional group combination, which cannot be replicated by other simple pyridine analogs. The 2-amino group is essential for generating key pharmacophores like pyridineamine-based kinase inhibitors, while the 4-trifluoromethoxy group provides a distinct electronic and steric profile [1]. Substituting with a 3- or 5-(trifluoromethoxy)pyridin-2-amine isomer results in a different spatial arrangement of the lipophilic -OCF3 group, fundamentally altering binding interactions with biological targets. Furthermore, replacing the -OCF3 group with a -CF3 group, as in 4-(trifluoromethyl)pyridin-2-amine, introduces a different electron-withdrawing effect and alters the vector of lipophilicity, which can critically impact target affinity and metabolic stability [2]. These structural nuances make this specific compound a non-interchangeable starting material for structure-activity relationship (SAR) studies and final drug product synthesis.

Quantitative Differentiators: 4-(Trifluoromethoxy)pyridin-2-amine vs. Structural Analogs in Drug Discovery Applications


Differentiation via Regiochemistry: The 4-OCF3 Substitution Pattern Enables Specific Biological Activity

The 2-amino-4-(trifluoromethoxy)pyridine scaffold is a privileged structure for developing potent kinase inhibitors, as exemplified by its use in a series of pyridineamine PIM kinase inhibitors [1]. In these patents, the 2-aminopyridine core is essential for binding to the kinase hinge region. The 4-(trifluoromethoxy) substituent, when incorporated into a final compound, provides a specific lipophilic and electronic profile that contributes to high target affinity. This is in contrast to a direct comparator, 3-(difluoromethyl)-4-(trifluoromethoxy)pyridin-2-amine (CAS 1361683-71-7), which adds a difluoromethyl group at the 3-position, drastically altering its physicochemical properties and synthetic utility . The unsubstituted 3-position in 4-(trifluoromethoxy)pyridin-2-amine provides a versatile handle for further functionalization, such as halogenation or direct arylation, which is not possible with the 3-substituted analog.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Lipophilicity and Metabolic Stability Advantage of the 4-OCF3 Moiety

The trifluoromethoxy group (-OCF3) is a well-established isostere for a methoxy group that significantly enhances lipophilicity and metabolic stability without substantially increasing molecular size [1]. The predicted Log P for 4-(trifluoromethoxy)pyridin-2-amine is 2.426 [2]. This is a quantifiable advantage over the corresponding non-fluorinated analog, 4-methoxypyridin-2-amine, which has a predicted Log P of approximately 0.8 [3]. The >1.6 log unit increase in lipophilicity conferred by the -OCF3 group improves passive membrane permeability, a critical factor for achieving oral bioavailability in drug candidates. Furthermore, the OCF3 group is metabolically more stable than OCH3, resisting oxidative demethylation, a common metabolic pathway that can lead to rapid clearance and potential toxicity.

Physicochemical Property Drug Metabolism Lipophilicity

Commercial Availability and Purity as a Key Procurement Differentiator

For R&D procurement, reliable commercial availability and verified purity are critical selection criteria. 4-(Trifluoromethoxy)pyridin-2-amine is readily available from multiple specialty chemical suppliers with a high standard purity of 97-98% [1]. This contrasts with many other positional isomers (e.g., 3- and 5-trifluoromethoxy analogs) or more heavily substituted derivatives, which are often only available in lower purity or as custom synthesis requests. For instance, while 3-(trifluoromethoxy)pyridin-2-amine (CAS 1206981-49-8) is commercially available, its typical catalog purity is listed at 95%, requiring additional purification steps for sensitive applications [2]. This difference in standard purity translates directly to reduced time and cost associated with in-house purification, offering a tangible advantage in research efficiency.

Procurement Supply Chain Quality Control

Precedent in Kinase Inhibitor Development

The 2-aminopyridine moiety is a critical pharmacophore for a class of PIM kinase inhibitors, which are under investigation for treating various cancers [1]. While the unsubstituted 4-(trifluoromethoxy)pyridin-2-amine is a building block, its derivative 5-[2-(3-azabicyclo[2.1.1]hexan-3-yl)-6-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]-3-(trifluoromethoxy)pyridin-2-amine has been shown to be a potent binder of MAP3K12 (DLK), with a Kd of 11.4 nM [2]. This demonstrates the direct relevance of the 2-amino-4-(trifluoromethoxy)pyridine scaffold to high-affinity target engagement. In contrast, many other simple pyridine building blocks (e.g., 2-aminopyridine, 4-methylpyridine) lack this established path to potent biological activity.

Medicinal Chemistry Oncology PIM Kinase

Primary Application Scenarios for 4-(Trifluoromethoxy)pyridin-2-amine (CAS 1206980-54-2)


Synthesis of Kinase-Focused Compound Libraries

Its well-established utility as a scaffold for kinase inhibitors [1] makes it an ideal starting material for building focused compound libraries for high-throughput screening against a panel of kinases, particularly PIM kinases and DLK. The availability of the unsubstituted 3-position allows for rapid diversification to explore SAR.

Lead Optimization for Improved Pharmacokinetics

In programs where a lead series suffers from poor metabolic stability or low membrane permeability, 4-(trifluoromethoxy)pyridin-2-amine can be used as a building block to introduce the beneficial OCF3 group. This strategic incorporation aims to increase Log P by approximately 1.6 units compared to methoxy analogs [2], potentially improving oral bioavailability and reducing clearance [3].

Agrochemical Discovery Programs

Pyridine derivatives, including those with trifluoromethoxy groups, are important scaffolds in agrochemicals . This compound can serve as a key intermediate in synthesizing new classes of herbicides, fungicides, or insecticides, leveraging the favorable physicochemical properties of the OCF3 group to enhance uptake and stability in the target organism.

Technical Documentation Hub

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